

# FPI-1434 Preclinical Studies: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | PSB-1434  |           |  |  |
| Cat. No.:            | B12362949 | Get Quote |  |  |

Hamilton, ON and Boston, MA – FPI-1434, an investigational targeted alpha therapy, has demonstrated significant preclinical anti-tumor activity through the induction of double-stranded DNA breaks and apoptosis. This technical guide provides a comprehensive overview of the key preclinical findings for FPI-1434, including its mechanism of action, and summarizes available data from in vitro and in vivo studies.

### Mechanism of Action: Targeted Alpha-Particle Annihilation of Cancer Cells

FPI-1434 is a radioimmunoconjugate composed of a humanized monoclonal antibody targeting the insulin-like growth factor 1 receptor (IGF-1R), linked to the alpha-emitting radionuclide Actinium-225 (<sup>225</sup>Ac).[1][2][3] IGF-1R is a well-established tumor target overexpressed in a multitude of solid tumors.[3] The mechanism of action of FPI-1434 is not dependent on blocking the IGF-1R signaling pathway, but rather utilizes the receptor as a delivery portal to targeted cancer cells.

Upon binding to IGF-1R on the cancer cell surface, FPI-1434 is internalized.[3] The subsequent decay of the potent alpha-emitter, <sup>225</sup>Ac, within the cell releases high-energy alpha particles, leading to the induction of double-stranded DNA breaks, a catastrophic and difficult-to-repair form of DNA damage.[3] This ultimately triggers programmed cell death, or apoptosis.





Click to download full resolution via product page

Caption: FPI-1434 Mechanism of Action.



#### **In Vivo Preclinical Efficacy**

FPI-1434 has been evaluated in preclinical xenograft models of human cancer, demonstrating its potential as both a monotherapy and in combination with other anti-cancer agents.

#### **Combination Therapy with PARP Inhibitors**

In preclinical studies presented at the 2021 American Association for Cancer Research (AACR) Virtual Annual Meeting, FPI-1434 was evaluated in combination with the PARP (poly ADP-ribose polymerase) inhibitor, olaparib.[1] These studies, conducted in colorectal and lung cancer xenograft models, showed that co-dosing with olaparib resulted in synergistic efficacy, requiring lower doses of FPI-1434 to achieve an anti-tumor effect.[1] The combination of ineffective single-agent doses of both FPI-1434 and olaparib resulted in significant anti-tumor efficacy.[4]

Experimental Protocol: Xenograft Studies with Olaparib

- Cell Lines: Colorectal (Colo-205) and lung (A549) cancer cell lines were used.[4]
- Animal Model: Xenografts were established in Balb/c nude mice.[4]
- Dosing: A dose combination matrix for FPI-1434 and olaparib was tested.[4] Specific doses from one study included single doses of FPI-1434 at 20, 50, and 100 nCi for the Colo-205 model, and 20, 50, 100, and 200 nCi for the A549 model. Olaparib was administered at doses including 25 mg/kg.[4]
- Endpoints: Tumor growth inhibition was the primary endpoint.

Quantitative Data: FPI-1434 and Olaparib Combination Efficacy



| Tumor Model | FPI-1434 Dose<br>(Single) | Olaparib Dose | Outcome                                                                    | Reference |
|-------------|---------------------------|---------------|----------------------------------------------------------------------------|-----------|
| Colo-205    | 20 nCi                    | 25 mg/kg      | Strongest<br>combined effect<br>from ineffective<br>single agent<br>doses. | [4]       |
| Colo-205    | 50 nCi                    | -             | Growth suppression.                                                        | [4]       |
| Colo-205    | 100 nCi                   | -             | Tumor regression.                                                          | [4]       |
| A549        | 50 nCi                    | 25 mg/kg      | Strongest<br>combined effect<br>from ineffective<br>single agent<br>doses. | [4]       |
| A549        | 100 nCi                   | -             | Growth suppression.                                                        | [4]       |
| A549        | 200 nCi                   | -             | Tumor regression.                                                          | [4]       |

## Combination Therapy with Immune Checkpoint Inhibitors

Further preclinical investigations presented at the 2021 AACR meeting explored the combination of an IGF-1R targeted alpha therapy with immune checkpoint inhibitors in a colorectal cancer syngeneic model.[1] The results were compelling, with the combination leading to complete tumor eradication.[1] Notably, this combination also induced a strong "vaccine" effect, characterized by an increase in antigen-specific CD8 positive T cells, which prevented tumor growth upon reinoculation of the same tumor cells.[2]





Click to download full resolution via product page

Caption: General Experimental Workflow for In Vivo Xenograft Studies.

## In Vitro Studies: Induction of DNA Damage and Apoptosis

In vitro studies have corroborated the in vivo findings, demonstrating that FPI-1434 induces double-stranded DNA breaks and apoptosis in treated colorectal cancer cells.[1]

Experimental Protocol: Apoptosis and DNA Damage Assays

While specific protocols for FPI-1434 have not been publicly detailed, standard methods for assessing apoptosis and DNA damage would likely include:

- Western Blotting: To detect the cleavage of apoptosis markers such as PARP and caspase This technique would allow for the differentiation between the pro-enzyme and the active, cleaved forms of these proteins.
- Immunofluorescence: To visualize markers of DNA double-strand breaks, such as yH2AX foci, within the nucleus of treated cells.



 Flow Cytometry: Using Annexin V and propidium iodide staining to quantify the percentage of cells undergoing apoptosis and necrosis.



Click to download full resolution via product page

**Caption:** Workflow for In Vitro Apoptosis and DNA Damage Assays.

#### **Preclinical Safety and Toxicology**

Favorable toxicology studies in cynomolgus monkeys were a key component of the preclinical data package that supported the initiation of the first-in-human clinical trial for FPI-1434.[3] These studies indicated a manageable safety profile for the radioimmunoconjugate.

#### **Summary and Future Directions**

The preclinical data for FPI-1434 provide a strong rationale for its continued clinical development. The targeted delivery of Actinium-225 to IGF-1R expressing tumors results in



potent anti-tumor activity driven by the induction of double-stranded DNA breaks and apoptosis. The synergistic effects observed in combination with a PARP inhibitor and the profound anti-tumor immunity elicited in combination with checkpoint inhibitors highlight the potential for FPI-1434 to be a versatile component of future cancer treatment paradigms. The ongoing Phase I/II clinical trial (NCT03746431) will provide further insights into the safety, tolerability, and efficacy of FPI-1434 in patients with advanced solid tumors.[5]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Fusion Pharmaceuticals Announces Preclinical Combination Data Demonstrating Enhanced Efficacy in Multiple Preclinical Tumor Models [prnewswire.com]
- 2. Fusion Pharmaceuticals Announces Preliminary Safety and Dosimetry Results from its Single-Dose Portion of the Phase 1 Study of FPI-1434 [prnewswire.com]
- 3. A Phase 1 Study of [225Ac]-FPI-1434 Injection [clin.larvol.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Fusion Pharmaceuticals Announces First Quarter 2021 Financial Results and Business Update BioSpace [biospace.com]
- To cite this document: BenchChem. [FPI-1434 Preclinical Studies: A Technical Overview for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12362949#fpi-1434-preclinical-studies-overview]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com